molecular formula C16H13NO3 B14572346 (4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione CAS No. 61756-06-7

(4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione

Cat. No.: B14572346
CAS No.: 61756-06-7
M. Wt: 267.28 g/mol
InChI Key: DHRCVCNMLTWTPT-UHFFFAOYSA-N
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Description

(4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a phenylbutane-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione typically involves the condensation of 3-hydroxybenzaldehyde with 1-phenylbutane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

(4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one: Shares a similar hydroxyphenyl group but has an indole backbone.

    Indole-3-acetic acid: Contains an indole nucleus and is known for its diverse biological activities.

    5-Amino-pyrazoles: Another class of compounds with significant biological and medicinal applications.

Uniqueness

(4E)-4-[(3-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyphenyl group and a phenylbutane-dione backbone sets it apart from other similar compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

CAS No.

61756-06-7

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-(3-hydroxyphenyl)imino-1-phenylbutane-1,3-dione

InChI

InChI=1S/C16H13NO3/c18-14-8-4-7-13(9-14)17-11-15(19)10-16(20)12-5-2-1-3-6-12/h1-9,11,18H,10H2

InChI Key

DHRCVCNMLTWTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC(=CC=C2)O

Origin of Product

United States

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